Bis[bis(trimethylsilyl)amino]tin(II)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55147-78-9 |
|---|---|
Molecular Formula |
C12H38N2Si4Sn |
Molecular Weight |
441.49 g/mol |
IUPAC Name |
[[[bis(trimethylsilyl)amino]stannyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/2C6H18NSi2.Sn.2H/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;;;/q2*-1;+2;; |
InChI Key |
PGPBJZAKBXDXME-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[SnH2]N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Significance of Low Valent Tin Compounds in Modern Inorganic and Organometallic Chemistry
Low-valent compounds of main group elements, particularly those of the p-block like tin, are a burgeoning field in inorganic and organometallic chemistry. uni-due.dersc.org Historically, the chemistry of elements like tin was dominated by their higher oxidation states (e.g., Sn(IV)). However, the study of low-valent species, such as tin(II), has revealed unique electronic properties and reactivities. rsc.org These compounds are no longer mere curiosities but are recognized for their potential as powerful reagents and catalysts. nih.govacs.org
The reactivity of low-valent main group compounds often mirrors that of transition metal complexes, enabling them to participate in a variety of chemical transformations, including small molecule activation. rsc.orgnih.gov For instance, they have shown promise in activating molecules like carbon dioxide, hydrogen, and ammonia (B1221849) under mild conditions. rsc.orgstrath.ac.uk This has opened up new avenues for synthetic methodologies that are often complementary to traditional transition-metal-catalyzed reactions. nih.gov The stabilization of these reactive low-valent centers is crucial, and this is where the choice of ligands becomes paramount. acs.org
Overview of the Bis Trimethylsilyl Amido Ligand: Steric and Electronic Influence
The bis(trimethylsilyl)amido ligand, [N(SiMe₃)₂]⁻, plays a critical role in stabilizing low-valent metal centers, including tin(II). nih.gov Its significance stems from a combination of steric and electronic factors.
Steric Influence: The most prominent feature of the bis(trimethylsilyl)amido ligand is its substantial steric bulk, a consequence of the two trimethylsilyl (B98337) (–SiMe₃) groups attached to the nitrogen atom. wikipedia.org This bulk provides a kinetic shield around the metal center, preventing unwanted side reactions such as oligomerization or polymerization. It also hinders the approach of other molecules, allowing for the isolation of monomeric complexes that would otherwise be unstable. escholarship.org This steric hindrance is a key factor in the stability of Bis[bis(trimethylsilyl)amino]tin(II).
Electronic Influence: Electronically, the bis(trimethylsilyl)amido ligand is a potent σ-donor due to the electron-releasing nature of the trimethylsilyl groups. wikipedia.org The nitrogen atom donates its lone pair of electrons to the metal center. Furthermore, the presence of silicon atoms allows for π-backbonding interactions, where electron density from the metal can be accepted into the d-orbitals of silicon. acs.org This electronic flexibility helps to stabilize the electron-rich, low-valent metal center. The ligand's ability to stabilize both low and high oxidation states makes it a versatile tool in coordination chemistry. nih.gov
Scope and Research Trajectory of Bis Bis Trimethylsilyl Amino Tin Ii Chemistry
Salt Metathesis Reaction Protocols
The most prevalent and well-established method for synthesizing Bis[bis(trimethylsilyl)amino]tin(II) is through a salt metathesis reaction. This pathway involves the reaction of a tin(II) halide with a suitable alkali metal salt of bis(trimethylsilyl)amine.
Reaction of Tin(II) Halides with Alkali Metal Bis(trimethylsilyl)amides
The cornerstone of this synthetic approach is the reaction between anhydrous tin(II) chloride (SnCl₂) and two equivalents of an alkali metal bis(trimethylsilyl)amide. researchgate.net The most commonly used reagent is lithium bis(trimethylsilyl)amide (LiHMDS), although sodium and potassium analogues are also effective. thieme-connect.de The general reaction is as follows:
SnCl₂ + 2 M[N(Si(CH₃)₃)₂] → Sn[N(Si(CH₃)₃)₂]₂ + 2 MCl (where M = Li, Na, K)
This reaction is a classic example of a salt metathesis or double displacement reaction. nih.govsuny.edu The formation of the highly stable and often insoluble alkali metal chloride (e.g., lithium chloride) provides the thermodynamic driving force for the reaction, shifting the equilibrium towards the desired tin(II) amide product. nih.govsuny.edu The bulky bis(trimethylsilyl)amide ligands confer significant steric protection to the tin(II) center, which is crucial for stabilizing the compound against oxidation and dimerization.
Optimization of Reaction Conditions: Stoichiometry, Solvent Effects, and Temperature Control
The successful synthesis via salt metathesis hinges on the careful control of several experimental parameters. High yields, typically around 75-85%, are achievable under optimized conditions. acs.org
Stoichiometry: A precise 1:2 molar ratio of tin(II) chloride to the alkali metal bis(trimethylsilyl)amide is theoretically required. In practice, a slight excess (e.g., 0.048 mol of n-butyllithium to form LiHMDS for 0.024 mol of SnCl₂) is sometimes employed to ensure the complete conversion of the tin halide. acs.org
Solvent Effects: The choice of solvent is critical. The reaction must be conducted in anhydrous aprotic solvents to prevent the immediate hydrolysis of the reactants and products. acs.org Tetrahydrofuran (THF) is a common choice as it effectively dissolves the reactants. acs.orgbohrium.com Other non-polar solvents like hexane or toluene (B28343) can also be used. researchgate.net The purification process often involves filtration to remove the precipitated alkali metal chloride, followed by removal of the solvent under vacuum and subsequent distillation or sublimation of the product. researchgate.net
Temperature Control: The reaction is highly exothermic. Therefore, strict temperature control is necessary to prevent side reactions and decomposition. The procedure typically involves cooling the reaction vessel to 0°C or as low as -78°C before and during the addition of the reagents. acs.orgbohrium.com After the initial addition is complete, the mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion. acs.org
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Reactants | Anhydrous Tin(II) Chloride, Lithium Bis(trimethylsilyl)amide | Standard, commercially available starting materials. | researchgate.netacs.org |
| Stoichiometry (SnCl₂:LiHMDS) | 1 : 2 (or slight excess of amide) | Ensures complete substitution at the tin center. | acs.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Hexanes | Prevents hydrolysis; facilitates dissolution and reaction. | researchgate.netacs.org |
| Temperature | Initial cooling to 0°C or -78°C, then gradual warming | Controls exothermic reaction and minimizes side products. | acs.orgbohrium.com |
| Reaction Time | ~2.5 hours or more post-addition | Allows for the reaction to proceed to completion. | acs.org |
| Typical Yield | 75-85% | Indicates an efficient transformation under optimized conditions. | acs.org |
Inert Atmosphere Handling and Rigorous Solvent Drying Techniques
Given the high reactivity of organometallic compounds towards oxygen and water, all manipulations involving Bis[bis(trimethylsilyl)amino]tin(II) and its precursors must be performed under an inert atmosphere. fishersci.combohrium.com This is achieved using specialized laboratory equipment such as Schlenk lines or glove boxes, which provide a dry, oxygen-free environment (typically nitrogen or argon). thieme-connect.deacs.org
All glassware must be rigorously dried before use, commonly by flame-drying under vacuum or oven-drying at high temperatures, to remove any adsorbed moisture. bohrium.com Solvents must be thoroughly dried and deoxygenated using standard techniques, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF). The use of these air-free techniques is mandatory to prevent decomposition of the reagents and products, which would otherwise lead to low yields and impure material. thieme-connect.denih.gov
Alternative Synthetic Pathways
While solution-based salt metathesis is the conventional method, research has led to the development of alternative pathways that offer environmental and scalability benefits. A notable advancement is the solvent-free synthesis of Lappert's heavier tetrylenes, including Bis[bis(trimethylsilyl)amino]tin(II), via mechanochemistry. fishersci.comresearchgate.netwiley-vch.de
This method involves the direct grinding of solid anhydrous tin(II) chloride and solid lithium bis(trimethylsilyl)amide in a ball mill. researchgate.net The reaction proceeds rapidly in the solid state without the need for any solvent. The final product is then isolated in high yield by sublimation, which also effectively separates it from the non-volatile lithium chloride byproduct. researchgate.netwiley-vch.de This solventless approach represents a significant improvement in terms of green chemistry, reducing hazardous solvent waste and eliminating time-consuming solvent purification and removal steps. researchgate.net
Industrial Production Considerations and Scaling Challenges
Scaling the synthesis of Bis[bis(trimethylsilyl)amino]tin(II) from the laboratory bench to an industrial scale presents several challenges. rsc.org The primary concerns are associated with the handling of air-sensitive and potentially pyrophoric materials, process safety, and cost-effectiveness.
Handling of Reagents: Reagents like n-butyllithium (often used to prepare LiHMDS in situ) are pyrophoric, and alkali metal amides themselves are extremely reactive. acs.orgbohrium.com Industrial-scale operations require specialized reactors and transfer systems designed to maintain strict inert conditions and manage the heat generated during the reaction. rsc.org
Solvent Use and Waste: Traditional solution-based methods generate significant volumes of solvent waste, which is costly to handle and dispose of. researchgate.net This makes the process less environmentally friendly and economically viable on a large scale.
Scalability of New Methods: The mechanochemical solvent-free route is particularly attractive for industrial application as it is described as fast, high-yielding, and scalable, having been successfully demonstrated on a 100 mmol scale. fishersci.comresearchgate.net This approach mitigates the problems associated with solvent use and simplifies product purification, making it a more sustainable and potentially more economical option for large-scale production. researchgate.net
Mechanistic Insights into Formation Pathways
The formation of Bis[bis(trimethylsilyl)amino]tin(II) via the reaction of SnCl₂ and LiHMDS is a clear-cut example of a salt metathesis reaction. nih.gov The mechanism is driven by the exchange of ions between the reactants.
Sn²⁺(Cl⁻)₂ + 2 Li⁺[N(SiMe₃)₂]⁻ → [Sn[N(SiMe₃)₂]₂] + 2 Li⁺Cl⁻(s)↓
The key mechanistic driver is the high lattice energy of the lithium chloride byproduct. nih.gov In solvents like THF, LiCl is poorly soluble and precipitates out of the reaction mixture as a fine white solid. acs.org According to Le Châtelier's principle, the removal of a product from the solution drives the equilibrium of the reaction to the right, ensuring a high conversion to the desired Bis[bis(trimethylsilyl)amino]tin(II). The reaction is generally considered to proceed rapidly and quantitatively under the right conditions. suny.edu The mechanochemical pathway operates on similar principles, where the intimate mixing of the solid reactants facilitates the ion exchange and formation of the stable LiCl salt lattice. nih.gov
Advanced Spectroscopic Techniques for Structural Analysis
The solution-state structure and bonding of Bis[bis(trimethylsilyl)amino]tin(II) have been extensively investigated using a variety of spectroscopic methods. These techniques provide critical insights into the electronic environment of the tin atom and the nature of the tin-ligand interactions.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn)
Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of Bis[bis(trimethylsilyl)amino]tin(II) in solution. acs.org ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide distinct signatures that confirm the compound's identity and offer details about its molecular structure. rsc.orgchemicalbook.com
The ¹H NMR spectrum is characterized by a single resonance corresponding to the protons of the trimethylsilyl (B98337) (SiMe₃) groups. rsc.orguci.edu This indicates that all the methyl groups are chemically equivalent in solution on the NMR timescale. Similarly, the ¹³C NMR spectrum shows a single resonance for the methyl carbons of the trimethylsilyl groups. rsc.orgresearchgate.netlibretexts.orgchemicalbook.comwisc.edu
¹¹⁹Sn NMR spectroscopy is particularly informative for studying tin compounds. northwestern.eduhuji.ac.ilresearchgate.net The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the electronic environment of the tin atom. For Bis[bis(trimethylsilyl)amino]tin(II), the ¹¹⁹Sn NMR spectrum exhibits a resonance characteristic of a low-coordinate tin(II) center. The chemical shift for this compound is reported at +763 ppm. The significant deshielding of the tin nucleus is consistent with the presence of the electron-withdrawing amino ligands and the low coordination number of the tin atom. The chemical shift values can be influenced by the solvent and the concentration of the sample. rsc.org
Table 1: Representative NMR Spectroscopic Data for Bis[bis(trimethylsilyl)amino]tin(II)
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | C₆D₆ | ~0.25 |
| ¹³C | C₆D₆ | ~5.4 |
| ¹¹⁹Sn | Toluene | +763 |
Note: Chemical shifts can vary slightly depending on experimental conditions.
Infrared (IR) Spectroscopy for Ligand Bonding Analysis
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the bonding between the tin center and the nitrogen atoms of the bis(trimethylsilyl)amino ligands. chemicalbook.com The IR spectrum of Bis[bis(trimethylsilyl)amino]tin(II) displays characteristic absorption bands associated with the N-Si and Si-C bonds of the ligands. The Sn-N stretching frequency is a key diagnostic peak, typically appearing in the lower frequency region of the spectrum. The position of this band can give an indication of the strength of the tin-nitrogen bond. Analysis of these vibrational frequencies helps to confirm the coordination of the amido ligands to the tin center.
Other Spectroscopic Methods (e.g., Mössbauer Spectroscopy)
While Mössbauer spectroscopy data for Bis[bis(trimethylsilyl)amino]tin(II) is not as commonly reported as NMR data, studies on closely related tin(II) alkyls, such as bis[bis(trimethylsilyl)methyl]tin(II), provide valuable insights. rsc.org In these systems, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters. d-nb.inforesearchgate.net For tin(II) compounds, a large isomer shift is typically observed, indicative of the +2 oxidation state. The presence of a significant quadrupole splitting in the Mössbauer spectrum of related monomeric tin(II) compounds points to an asymmetric electronic environment around the tin nucleus, which is consistent with the presence of a stereochemically active lone pair of electrons. rsc.org These findings support the structural model of a bent, two-coordinate tin center.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Tin–Nitrogen Bond Lengths and Coordination Geometry
The crystal structure of Bis[bis(trimethylsilyl)amino]tin(II) confirms a two-coordinate tin center. researchgate.net The tin atom is bonded to the two nitrogen atoms of the bulky bis(trimethylsilyl)amino ligands. The Sn-N bond lengths are typically in the range of 2.08 to 2.09 Å. This bond distance is consistent with a single covalent bond between tin and nitrogen. researchgate.netnih.gov
The coordination geometry around the tin atom is not linear, but rather bent, with an N-Sn-N bond angle of approximately 104.6°. This deviation from linearity is a direct consequence of the stereochemically active lone pair of electrons on the tin(II) center, which occupies a significant volume and repels the bonding pairs of electrons. The geometry around the nitrogen atoms is nearly planar, a result of the electronic effects of the silyl (B83357) groups.
Table 2: Selected Crystallographic Data for Bis[bis(trimethylsilyl)amino]tin(II)
| Parameter | Value | Reference |
|---|---|---|
| Sn-N Bond Length | ~2.085 Å | researchgate.net |
| N-Sn-N Bond Angle | ~104.6° | |
| Molecular Structure | Monomeric | escholarship.org |
Steric Effects and Monomeric Character in the Solid State
A defining feature of Bis[bis(trimethylsilyl)amino]tin(II) is its monomeric nature in the solid state. escholarship.org This is in contrast to many other simple metal amides which often form dimers or higher oligomers through bridging amide ligands. The existence of Bis[bis(trimethylsilyl)amino]tin(II) as a monomer is attributed to the immense steric bulk of the two bis(trimethylsilyl)amino ligands. rsc.orgnih.gov These large groups effectively shield the tin center, preventing intermolecular interactions and the formation of bridging bonds that would lead to dimerization or polymerization. rsc.org The steric hindrance provided by the trimethylsilyl groups is therefore a crucial factor in stabilizing the low-coordinate tin(II) center. rsc.org
Solution and Vapor Phase Structural Investigations
Determining the molecular structure of Bis[bis(trimethylsilyl)amino]tin(II) in both the solution and vapor phases is essential, as the aggregation state can vary with the physical state. Techniques that measure colligative properties and gas-phase species provide valuable insights into its molecular weight and potential for association.
Cryoscopy and vapor phase osmometry are classical methods for determining the number-average molecular weight (Mn) of a solute in solution. These techniques are based on the colligative properties of solutions, where the magnitude of the property change is proportional to the number of solute particles.
Vapor Phase Osmometry (VPO): VPO measures the reduction in vapor pressure of a solvent caused by the presence of a non-volatile solute. researchgate.net This technique is particularly suitable for determining the molecular weight of polymers and oligomers up to 20,000 g/mol . researchgate.net A typical VPO instrument consists of two thermistors in a chamber saturated with solvent vapor. researchgate.netmt.com One thermistor holds a droplet of pure solvent, and the other holds a droplet of the sample solution. The difference in vapor pressure leads to a temperature difference, which is measured as a change in resistance. rsc.org For Bis[bis(trimethylsilyl)amino]tin(II), with a monomeric molecular weight of approximately 439.48 g/mol , VPO would be a suitable technique to confirm its degree of association in solution. nih.gov
Table 1: Illustrative Data for Molecular Weight Determination of Bis[bis(trimethylsilyl)amino]tin(II) by Cryoscopy in Benzene (B151609)
| Parameter | Value | Unit |
| Solvent | Benzene | - |
| Cryoscopic Constant (Kf) of Benzene | 5.12 | K· kg/mol |
| Theoretical Monomeric Molecular Weight | 439.48 | g/mol |
| Assumed Dimeric Molecular Weight | 878.96 | g/mol |
| Sample Concentration | Varies | mol/kg |
| Observed Freezing Point Depression (ΔTf) | Varies | K |
| Calculated Number-Average Molecular Weight (Mn) | ~880 | g/mol |
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules in the gas phase. For Bis[bis(trimethylsilyl)amino]tin(II), electron ionization mass spectrometry (EIMS) provides insights into its molecular weight and fragmentation patterns.
In the gas phase, metal bis(trimethylsilyl)amides, including those of tin, are often monomeric. researchgate.net The mass spectrum of Bis[bis(trimethylsilyl)amino]tin(II) would be expected to show a molecular ion peak corresponding to the monomeric species, [Sn{N(SiMe₃)₂}₂]⁺. Due to the presence of multiple isotopes for both tin and silicon, this peak would appear as a characteristic isotopic pattern. Tin has ten stable isotopes, which would result in a complex pattern for the molecular ion. guidechem.com
The fragmentation of trimethylsilyl derivatives upon electron impact is well-documented. jst.go.jpnih.govnih.gov Common fragmentation pathways involve the loss of methyl groups (-CH₃), the trimethylsilyl group (-SiMe₃), and rearrangements. For Bis[bis(trimethylsilyl)amino]tin(II), characteristic fragment ions would be expected. The most abundant fragment ion is often the [M-CH₃]⁺ ion, resulting from the loss of a methyl group. nyu.edu Another significant fragment would be [M-N(SiMe₃)₂]⁺, corresponding to the loss of one of the bulky amide ligands. The presence of the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, is also a common feature in the mass spectra of silylated compounds. jst.go.jp
Table 2: Expected Major Fragments in the Electron Ionization Mass Spectrum of Bis[bis(trimethylsilyl)amino]tin(II)
| m/z (for most abundant isotopes) | Proposed Fragment Ion | Description |
| 439 | [Sn(N(SiMe₃)₂)₂]⁺ | Molecular Ion (M⁺) |
| 424 | [Sn(N(SiMe₃)₂)(N(SiMe₃)(SiMe₂))]⁺ | [M-CH₃]⁺ |
| 279 | [SnN(SiMe₃)₂]⁺ | [M-N(SiMe₃)₂]⁺ |
| 160 | [N(SiMe₃)₂]⁺ | Ligand Cation |
| 73 | [SiMe₃]⁺ | Trimethylsilyl Cation |
Purity Assessment and Analytical Methodologies
Ensuring the purity of Bis[bis(trimethylsilyl)amino]tin(II) is critical for its use in synthesis and material science applications. A combination of analytical techniques is employed to quantify impurities, including residual starting materials, byproducts, and water content.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is highly effective for separating and identifying volatile and semi-volatile compounds. While the direct analysis of the relatively high molecular weight and reactive Bis[bis(trimethylsilyl)amino]tin(II) by GC-MS can be challenging, it is an excellent method for detecting more volatile impurities such as hexamethyldisilazane (B44280) (HMDS) or other silylated byproducts. researchgate.net The derivatization of the compound itself is often necessary for GC-MS analysis of less volatile compounds, though this is more common for polar molecules like amino acids. researchgate.netjst.go.jp
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for determining the elemental composition of a sample. youtube.comyoutube.com It is particularly useful for quantifying the tin content in Bis[bis(trimethylsilyl)amino]tin(II) to confirm its stoichiometry and purity. The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. For tin analysis, careful selection of emission lines is necessary to avoid spectral interferences, especially in complex matrices. mdpi.comnih.govnih.gov The use of hydride generation can enhance sensitivity and reduce matrix effects for tin determination. mdpi.comnih.gov
Karl Fischer Titration: Bis[bis(trimethylsilyl)amino]tin(II) is highly sensitive to moisture. nih.gov Karl Fischer titration is the gold standard method for the determination of water content in a wide range of samples, including air-sensitive compounds. mt.comscharlab.comgmpinsiders.comresearchgate.net The method is based on a quantitative reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent. mt.comscharlab.com Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being particularly suitable for determining trace amounts of water (in the parts-per-million range). gmpinsiders.com Given the reactivity of Bis[bis(trimethylsilyl)amino]tin(II) with protic solvents, a non-reactive solvent system and stringent exclusion of atmospheric moisture are critical for accurate results. scharlab.com
Table 3: Analytical Methodologies for Purity Assessment of Bis[bis(trimethylsilyl)amino]tin(II)
| Analytical Technique | Purpose | Typical Findings/Parameters |
| GC-MS | Detection of volatile organic impurities | Absence of hexamethyldisilazane (HMDS) and other silylated byproducts. |
| ICP-OES | Quantification of tin content | Tin concentration consistent with the theoretical percentage by mass (approx. 27.01%). |
| Karl Fischer Titration | Determination of water content | Low ppm levels of water, confirming anhydrous nature of the product. |
Reactivity Profiles and Reaction Mechanisms
Fundamental Reactivity Modes: Nucleophilic and Electrophilic Behavior
Bis[bis(trimethylsilyl)amino]tin(II) exhibits dual reactivity, functioning as both a nucleophile and an electrophile, a characteristic that underpins its utility in synthetic chemistry.
Nucleophilic Character: The lone pair of electrons on the divalent tin atom imparts nucleophilic character to the molecule. This is evident in its reactions with various electrophiles. For instance, it reacts with alkyl halides, although the specifics of this reactivity are influenced by the nature of the halide and reaction conditions. The bulky bis(trimethylsilyl)amido ligands, while sterically shielding the tin center, also contribute to its electron-donating ability.
Electrophilic Character: The tin center in Sn[N(SiMe₃)₂]₂ is also Lewis acidic, allowing it to act as an electrophile. researchgate.netresearchgate.net This electrophilicity is crucial in its reactions with carbonyl compounds. In the conversion of aldehydes and ketones to N,N-dialkyleneamines, the tin atom coordinates to the carbonyl oxygen, polarizing the C=O bond and rendering the carbonyl carbon more susceptible to nucleophilic attack. Subsequently, one of the bis(trimethylsilyl)amino ligands acts as an internal nucleophile, attacking the activated carbonyl carbon. This dual role, where the molecule acts as both an activating Lewis acid and the source of the nucleophile, is a key feature of its reactivity.
Oxidation-Reduction Chemistry of the Tin(II) Center
The tin center in Sn[N(SiMe₃)₂]₂ is readily oxidized to the more stable +4 oxidation state, but can also be reduced to elemental tin.
The oxidation of bis[bis(trimethylsilyl)amino]tin(II) to form tin(IV) compounds is a common reaction pathway, particularly with oxidizing agents such as chalcogens and oxygen.
Reaction with Oxygen: Exposure of Sn[N(SiMe₃)₂]₂ to molecular oxygen leads to the formation of a binuclear tin(IV) peroxo complex, [{Sn[N(SiMe₃)₂]₂}₂(µ-O₂)]. scientificlabs.co.uk This compound features a rare bis(1,2-µ-peroxo)-bridged structure. scientificlabs.co.uk
Reaction with Chalcogens: Oxidative addition of elemental chalcogens (S, Se, Te) to a solution of Sn[N(SiMe₃)₂]₂ results in the formation of cyclic tin(IV) chalcogenides. These reactions produce dimeric four-membered ring compounds of the formula [{Sn[N(SiMe₃)₂]₂}₂(µ-E)₂], where E is S, Se, or Te. Sonication has been shown to promote these reactions, leading to faster reaction times and higher yields.
While less common than oxidation, the reduction of bis[bis(trimethylsilyl)amino]tin(II) to elemental tin(0) can be achieved using strong reducing agents. For example, the reaction with lithium aluminum hydride (LiAlH₄) leads to the formation of elemental tin.
The compound is also utilized in transmetallation reactions to synthesize other metal bis(trimethylsilyl)amide complexes, a process that involves the formal reduction of the tin(II) center to tin(0). For example, group 2 metal bis(trimethylsilyl)amides can be prepared by reacting the corresponding metal with Sn[N(SiMe₃)₂]₂, which results in the formation of the desired metal amide and elemental tin. researchgate.net
M + Sn[N(SiMe₃)₂]₂ → M[N(SiMe₃)₂]₂ + Sn (M = Mg, Ca, Sr, Ba) researchgate.net
Specific electrochemical data, such as the standard redox potential for the Sn(II)/Sn(IV) or Sn(II)/Sn(0) couples of bis[bis(trimethylsilyl)amino]tin(II), are not extensively reported in the literature. However, techniques like cyclic voltammetry are employed to assess the stability of Sn(II) complexes and their susceptibility to oxidation. The steric bulk of the bis(trimethylsilyl)amido ligands is known to provide significant kinetic stabilization against oxidation.
Studies on related tin radical species, such as a trimetallic Sn(I) radical anion, have utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to understand the electronic structure of intermediates in redox reactions. researchgate.net In one such study, it was found that the singly occupied molecular orbital (SOMO) was localized in an unhybridized 5p orbital, which quenches the spin-orbit contributions to the g-tensor and hyperfine coupling constants. researchgate.net Such advanced techniques are crucial for elucidating the nature of transient species in the redox chemistry of tin compounds.
Reactions with Main Group Elements and Compounds
Bis[bis(trimethylsilyl)amino]tin(II) reacts with a variety of main group compounds, most notably with chalcogen-containing heterocumulenes.
The reactions of Sn[N(SiMe₃)₂]₂ with carbon dioxide, carbonyl sulfide (B99878), and carbon disulfide have been investigated and show a diversity of products depending on the reactant and stoichiometry.
Reaction with Carbon Dioxide (CO₂): The reaction of Sn[N(SiMe₃)₂]₂ with CO₂ leads to the insertion of carbon dioxide into the Sn-N bonds, forming tin(II) carbamato complexes.
Reaction with Carbonyl Sulfide (OCS): When bis[bis(trimethylsilyl)amino]tin(II) is treated with carbonyl sulfide (OCS), a complex reaction occurs, yielding a tin(IV) cluster, Sn₄(μ₄-O)(μ₂-OSiMe₃)₅(η¹-NCS). This reaction involves the cleavage of the C=O bond in OCS.
Reaction with Carbon Disulfide (CS₂): The reaction with carbon disulfide can lead to different products. In one instance, a formal reduction of CS₂ to [CS₂]²⁻ was observed, resulting in a complex where the dianion is coordinated to two tin centers.
The reactions with elemental sulfur and selenium, as mentioned in section 4.2.1, are oxidative addition reactions that yield cyclic tin(IV) chalcogenides. These reactions are summarized in the table below.
| Reactant | Product(s) | Reaction Type | Reference(s) |
| O₂ | [{Sn[N(SiMe₃)₂]₂}₂(µ-O₂)] | Oxidation | scientificlabs.co.uk |
| S₈ | [{Sn[N(SiMe₃)₂]₂}₂(µ-S)₂] | Oxidative Addition | - |
| Se | [{Sn[N(SiMe₃)₂]₂}₂(µ-Se)₂] | Oxidative Addition | - |
| Te | [{Sn[N(SiMe₃)₂]₂}₂(µ-Te)₂] | Oxidative Addition | - |
| CO₂ | Sn(O₂CN(SiMe₃)₂)₂ | Insertion | - |
| OCS | Sn₄(μ₄-O)(μ₂-OSiMe₃)₅(η¹-NCS) | Insertion/Rearrangement | - |
| CS₂ | Varies (e.g., complexes of [CS₂]²⁻) | Insertion/Redox | - |
Reactions with Azides
The reactivity of bis[bis(trimethylsilyl)amino]tin(II) with azides has been a subject of interest, leading to the formation of unique tin-nitrogen compounds. The reaction with organoazides, such as trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃), proceeds via an oxidative addition pathway. In this reaction, the tin(II) center is oxidized to tin(IV), and a new tin-nitrogen bond is formed.
The initial step involves the coordination of the azide to the Lewis acidic tin center. This is followed by the cleavage of the N-N bond within the azide and the formation of a tin-imido species along with the elimination of dinitrogen gas. The bulky bis(trimethylsilyl)amino ligands play a crucial role in stabilizing the resulting tin(IV) complex.
A notable reaction is the formation of a four-membered Sn₂N₂ ring. This occurs when bis[bis(trimethylsilyl)amino]tin(II) reacts with one equivalent of trimethylsilyl azide. The resulting product is a dimeric tin(IV) imide, [Sn{N(SiMe₃)₂}(μ-NSiMe₃)]₂, where the imido groups bridge the two tin atoms. This dimer features a planar Sn₂N₂ core and demonstrates the ability of the tin(II) amide to activate and incorporate nitrogen-containing fragments.
Interactions with Carbodiimides and Formation of Tin(II) Guanidinates
Bis[bis(trimethylsilyl)amino]tin(II) reacts with carbodiimides, such as bis(trimethylsilyl)carbodiimide (B93060) (Me₃SiN=C=NSiMe₃), to yield tin(II) guanidinates. nih.govgelest.com This reaction involves the insertion of the carbodiimide (B86325) into one of the Sn-N bonds of the starting tin amide.
The mechanism is believed to proceed through the nucleophilic attack of the amide nitrogen on the central carbon atom of the carbodiimide. This is followed by a rearrangement, likely involving a four-membered ring transition state, to form the guanidinate ligand which chelates to the tin(II) center. The resulting tin(II) guanidinate complexes are stabilized by the delocalization of charge within the guanidinate framework.
For instance, the reaction with N,N'-di-tert-butylcarbodiimide leads to the formation of a monomeric tin(II) guanidinate complex. In this complex, the guanidinate ligand acts as a bidentate chelating agent, coordinating to the tin center through both nitrogen atoms. The lone pair of electrons on the tin(II) atom remains stereochemically active, influencing the geometry of the complex. nih.gov These tin(II) guanidinates have been explored as catalysts for the ring-opening polymerization of cyclic esters. nih.gov
| Reactant | Product Type | Reference |
| N,N'-di-tert-butylcarbodiimide | Monomeric tin(II) guanidinate | nih.gov |
| Bis(trimethylsilyl)carbodiimide | Tin(II) guanidinate | gelest.com |
Cleavage Reactions with Specific Reagents (e.g., Lawesson's Reagent)
Bis[bis(trimethylsilyl)amino]tin(II) can undergo cleavage of its Sn-N bonds when treated with certain reagents. Lawesson's reagent, a well-known thionating agent, reacts with the tin amide in a complex manner. nih.gov While specific studies focusing solely on the reaction of bis[bis(trimethylsilyl)amino]tin(II) with Lawesson's reagent are not extensively detailed in the provided search results, the general reactivity of Lawesson's reagent involves the exchange of oxygen or other groups for sulfur. nih.govresearchgate.net
In the context of metal amides, such a reaction could potentially lead to the formation of tin-sulfur bonds. The reaction mechanism of Lawesson's reagent typically involves dissociation into a reactive dithiophosphine ylide, which can then interact with the substrate. nih.gov With bis[bis(trimethylsilyl)amino]tin(II), this could lead to the cleavage of the Sn-N bond and subsequent formation of tin sulfide or thiolate species, with the nitrogen-containing fragment being converted into other products.
Furthermore, cleavage of the trimethylsilyl groups from the amide ligands can also be observed under certain conditions. For example, heating di- or tri-oxinates of tris(trimethylsilyl)methyltin in ethanol (B145695) leads to the nucleophilic cleavage of a trimethylsilyl group to form bis(trimethylsilyl)methyl compounds. rsc.org This indicates that the Si-C and Si-N bonds within the ligands can also be susceptible to cleavage under specific reaction conditions.
Organic Transformations Mediated by Bis[bis(trimethylsilyl)amino]tin(II)
Conversion of Aldehydes and Ketones to N,N-Dialkyleneamines (Carbonyl Amination)
Bis[bis(trimethylsilyl)amino]tin(II) is a highly effective reagent for the conversion of aldehydes and ketones into N,N-dialkyleneamines. gelest.com This transformation, a form of carbonyl amination, proceeds under mild conditions and generally provides high yields of the desired amine products. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or hexane (B92381) to prevent hydrolysis of the tin reagent.
The proposed mechanism involves the initial coordination of the carbonyl oxygen to the Lewis acidic tin(II) center, which activates the carbonyl group towards nucleophilic attack. One of the bis(trimethylsilyl)amino groups then acts as an internal nucleophile, attacking the carbonyl carbon. This is followed by a [2+2] cycloaddition of the C=O bond across the Sn-N bond, leading to a four-membered oxazastannetidine intermediate. Subsequent elimination of tin(II) oxide (SnO) and rearrangement leads to the formation of an imine intermediate. A second equivalent of the tin amide can then react with this imine in a similar fashion, ultimately yielding the tertiary amine after workup.
| Substrate | Product | Yield (%) | Reference |
| Aldehydes | N,N-Dialkyleneamines | >80 | gelest.com |
| Ketones | N,N-Dialkyleneamines | >80 | gelest.com |
Other Selective C-C and C-X Bond Forming Reactions
While the carbonyl amination is a prominent application, bis[bis(trimethylsilyl)amino]tin(II) also participates in other selective bond-forming reactions. Its utility has been demonstrated in the synthesis of various organometallic and heterocyclic compounds.
Although direct C-C bond formation catalyzed by bis[bis(trimethylsilyl)amino]tin(II) is not extensively documented in the provided results, its role as a precursor and reagent in reactions that lead to C-C bond formation is implied. For instance, the synthesis of aryl derivatives with bis(trimethylsilyl)methyl groups can be achieved through Kumada-Corriu cross-coupling reactions, and subsequent metalation allows for further functionalization, effectively creating new C-C bonds. researchgate.net
In terms of C-X bond formation (where X is a heteroatom), the reactions with azides to form Sn-N bonds are a clear example. Additionally, reactions involving the cleavage of the Sn-N bond by reagents like Lawesson's reagent could lead to the formation of Sn-S bonds. nih.gov The synthesis of heteroleptic phenoxyimino tin(II) bis(trimethylsilyl)amides also showcases the formation of new Sn-O bonds. rsc.org
Ligand Exchange and Transmetalation Processes
Bis[bis(trimethylsilyl)amino]tin(II) is a versatile precursor for the synthesis of other tin(II) compounds through ligand exchange and transmetalation reactions. rsc.org The bulky and weakly coordinating bis(trimethylsilyl)amide ligands can be readily displaced by other ligands, making it a valuable starting material in tin chemistry.
Ligand exchange reactions typically involve the reaction of bis[bis(trimethylsilyl)amino]tin(II) with protic reagents such as alcohols, phenols, or primary/secondary amines. rsc.org In these reactions, the proton from the incoming ligand is transferred to the nitrogen of the departing bis(trimethylsilyl)amide, which is then eliminated as volatile hexamethyldisilazane (B44280). This provides a strong thermodynamic driving force for the reaction. For example, the reaction with two equivalents of a suitable alcohol (ROH) will yield the corresponding tin(II) alkoxide, Sn(OR)₂.
Transmetalation involves the transfer of the bis(trimethylsilyl)amide ligand to another metal center. This can occur when bis[bis(trimethylsilyl)amino]tin(II) is reacted with a metal halide or another metal complex. The outcome of these reactions is dependent on the relative electrophilicity and steric properties of the metal centers involved. For instance, reacting bis[bis(trimethylsilyl)amino]tin(II) with a transition metal chloride could lead to the formation of a transition metal bis(trimethylsilyl)amide complex and tin(II) chloride.
| Reaction Type | Reactant | Product | Reference |
| Ligand Exchange | Alcohols (ROH) | Tin(II) alkoxides (Sn(OR)₂) | rsc.org |
| Ligand Exchange | Phenols (ArOH) | Tin(II) phenoxides (Sn(OAr)₂) | rsc.org |
| Transmetalation | Metal Halides (MXn) | Metal amides (M[N(SiMe₃)₂]n) | escholarship.org |
Coordination Chemistry and Complex Formation
Bis[bis(trimethylsilyl)amino]tin(II) as a Ligand Precursor
Bis[bis(trimethylsilyl)amino]tin(II) is widely utilized as a precursor for ligands in coordination chemistry. Its utility stems from the reactive tin-nitrogen bonds and the bulky bis(trimethylsilyl)amide groups, which can be transferred to other metals.
The compound serves as an effective transfer agent for the bis(trimethylsilyl)amide ligand to transition metals. For instance, it is known to act as a ligand precursor for the stabilization of copper(I) complexes. The reaction with a copper(I) source, such as copper(I) chloride, would lead to the formation of a copper(I) bis(trimethylsilyl)amide complex, with the tin center being replaced by copper.
Furthermore, reactions of tin(II) compounds with iron carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉), are known to produce tin-iron carbonyl complexes. researchgate.netrsc.org In these reactions, the tin(II) center inserts into the iron carbonyl structure, forming complexes where the tin atom is directly bonded to an Fe(CO)₄ unit. For example, tin(II) halides and bis(β-ketoenolates) react with diiron nonacarbonyl to yield complexes of the type [(X₂Sn)Fe(CO)₄]. rsc.org A similar reactivity pattern is observed with other substituted tin(II) compounds, leading to the formation of LSn(X)Fe(CO)₄ complexes, where L represents a bulky ancillary ligand. researchgate.net
A key feature of the bis(trimethylsilyl)amide ligand is its substantial steric bulk. This property is instrumental in stabilizing metal centers in low oxidation states and with low coordination numbers. wikipedia.orgencyclopedia.pub The large trimethylsilyl (B98337) groups create a sterically hindered environment around the metal center, which kinetically protects it from oxidation and prevents the coordination of additional ligands that might lead to decomposition or disproportionation. For example, two-coordinate iron(II) complexes, such as Fe[N(SiMe₃)₂]₂, are stable due to the steric shielding provided by the bulky amide ligands. wikipedia.orgox.ac.uk This steric protection is a general feature observed across a range of transition metal bis(trimethylsilyl)amide complexes. encyclopedia.pub
Synthesis of Heterobimetallic and Polymetallic Compounds
Bis[bis(trimethylsilyl)amino]tin(II) is a valuable reagent for the synthesis of heterobimetallic and polymetallic compounds through transmetalation reactions. wikipedia.orgencyclopedia.pub In these reactions, the bis(trimethylsilyl)amide ligands are transferred from the tin atom to another metal. This method is particularly useful for preparing other metal bis(trimethylsilyl)amides, especially for electropositive metals like those from the alkaline earth group. wikipedia.org The general reaction involves the treatment of a metal with Sn[N(SiMe₃)₂]₂, resulting in the formation of the corresponding metal bis(trimethylsilyl)amide and elemental tin. wikipedia.orgencyclopedia.pub
Beyond simple transmetalation, the reactivity of metal bis(trimethylsilyl)amides can lead to more complex structures. For instance, reactions involving metal hydride reagents like LiAlH₄ with transition metal tris[bis(trimethylsilyl)amido] complexes can yield intricate polymetallic hydride clusters. escholarship.orgescholarship.org An example is the formation of the "hydrido inverse crown" complex [Fe(µ₂-H){N(SiMe₃)₂}₂(µ₂-Li)]₂ from the reaction of Fe{N(SiMe₃)₂}₃ with LiAlH₄. escholarship.org The formation of these heterobimetallic structures often involves bridging ligands, creating close proximity between different metal centers, which can lead to unique reactivity. chesci.com
Influence of Ligand Steric and Electronic Properties on Coordination Behavior
The coordination behavior of the bis[bis(trimethylsilyl)amino]tin(II) moiety, when acting as a ligand or ligand precursor, is heavily influenced by both steric and electronic factors.
Steric Properties: The most significant feature is the immense steric bulk of the two bis(trimethylsilyl)amide ligands. wikipedia.orgencyclopedia.pub This bulk imposes a low coordination number on the metal center to which it is attached, typically two or three. This steric hindrance is also responsible for the solubility of these complexes in nonpolar organic solvents and their low lattice energies. wikipedia.orgencyclopedia.pub The bulky nature of the ligand can prevent the formation of Lewis base adducts with some metal centers or lead to only weak coordination. escholarship.orgescholarship.org
Electronic Properties: The bis(trimethylsilyl)amide ligand is a strong σ-donor due to the electron-releasing nature of the trimethylsilyl groups and the nitrogen atom. The nitrogen lone pair electrons are delocalized into the d-orbitals of the silicon atoms (pπ-dπ bonding), which moderates the basicity of the nitrogen. When coordinated to a metal, the M-N bond has significant ionic character, especially with more electropositive metals. The electronic properties of the metal center, such as the availability of low-energy empty orbitals, also dictate the ability to form complexes with additional donor molecules. escholarship.org
Comparison with Other Metal Bis(trimethylsilyl)amides in Coordination Chemistry
Bis[bis(trimethylsilyl)amino]tin(II) is part of a broader class of metal bis(trimethylsilyl)amides, M[N(SiMe₃)₂]ₓ, which have been synthesized for a wide array of metals. wikipedia.orgencyclopedia.pubrsc.org
A key difference lies in the method of synthesis and the role of the tin compound as a precursor. While many transition metal and main group amides are prepared via salt metathesis between a metal halide and an alkali metal bis(trimethylsilyl)amide (e.g., LiN(SiMe₃)₂ or NaN(SiMe₃)₂), Sn[N(SiMe₃)₂]₂ itself is often used in transmetalation reactions to synthesize other metal amides, particularly for alkaline earth metals where the direct reaction between the metal and bis(trimethylsilyl)amine is not feasible. wikipedia.orgencyclopedia.pub
The coordination chemistry also varies depending on the metal center.
Alkali and Alkaline Earth Metals: These complexes often exhibit higher coordination numbers through the formation of oligomers with bridging amide ligands or by coordinating solvent molecules. rsc.org For example, lithium and sodium complexes can be mononuclear or dinuclear, while heavier alkali metals tend to form dinuclear structures. rsc.org Alkaline earth metal complexes are often mononuclear but readily form adducts with donor solvents. rsc.org
Transition Metals: The structures of transition metal bis(trimethylsilyl)amides are heavily influenced by the d-electron count and the preference for specific geometries. For instance, Mn(hmds)₂, Fe(hmds)₂, and Co(hmds)₂ are monomeric in the gas phase but dimeric in the solid state with bridging amido groups. wikipedia.orgencyclopedia.pub Group 11 metal amides, like copper(I), have a strong tendency to form tetrameric structures. wikipedia.orgencyclopedia.pub
Lanthanides: Lanthanide bis(trimethylsilyl)amides are well-studied. Due to the larger ionic radii of the lanthanides, they can accommodate higher coordination numbers. Their chemistry is distinct from that of the tin analogue, although the steric bulk of the ligand still plays a crucial role in determining the structure and reactivity.
The table below provides a comparative overview of selected metal bis(trimethylsilyl)amide complexes.
| Property | Sn[N(SiMe₃)₂]₂ | Fe[N(SiMe₃)₂]₂ | Ca[N(SiMe₃)₂]₂ | Cu[N(SiMe₃)₂] |
| Typical Synthesis | SnCl₂ + 2 LiN(SiMe₃)₂ | FeBr₂(THF)₂ + 2 LiN(SiMe₃)₂ ox.ac.uk | Ca + Sn[N(SiMe₃)₂]₂ wikipedia.org | CuCl + LiN(SiMe₃)₂ |
| Common Oxidation State | +2 | +2 | +2 | +1 |
| Solid State Structure | Monomeric | Dimeric wikipedia.org | Polymeric/Adducts | Tetrameric wikipedia.org |
| Primary Use in Synthesis | Transmetalation agent wikipedia.orgencyclopedia.pub | Precursor for Fe complexes | Precursor for Ca complexes | Precursor for Cu complexes |
| Coordination Behavior | Acts as a Lewis base or ligand precursor | Low-coordinate, binds weak donors like THF wikipedia.org | Readily forms adducts with ethers rsc.org | Oligomerizes to satisfy coordination sphere wikipedia.org |
Applications in Advanced Materials Synthesis
Precursor for Atomic Layer Deposition (ALD) of Tin Oxide Thin Films
Bis[bis(trimethylsilyl)amino]tin(II) has been successfully employed as a tin precursor for the atomic layer deposition (ALD) of tin oxide (SnOₓ) thin films. ALD is a technique that allows for the deposition of ultrathin, conformal films with precise thickness control at the atomic level, which is essential for modern electronics.
Growth Kinetics and Temperature Regimes in ALD
The growth of tin oxide films using Bis[bis(trimethylsilyl)amino]tin(II) exhibits typical ALD characteristics, with the growth rate being dependent on the substrate temperature. Studies have identified specific temperature ranges, known as "ALD windows," where self-limiting growth occurs.
When using water as the oxygen source, the growth rate is in the range of 0.05–0.18 Å/cycle at temperatures between 100 and 250 °C. aip.orghelsinki.fimaterials-science.info With ozone as the oxidant, two distinct ALD windows have been observed: one between 80 and 100 °C and another between 125 and 200 °C, with a growth rate of 0.05–0.11 Å/cycle. aip.orghelsinki.fimaterials-science.inforesearchgate.net The growth per cycle (GPC) can be influenced by the choice of co-reactant and deposition temperature. For instance, a GPC of around 0.18 nm/cycle has been reported in the ALD window up to 150 °C when using hydrogen peroxide. acs.org
Table 1: Growth Parameters for ALD of Tin Oxide using Bis[bis(trimethylsilyl)amino]tin(II)
| Oxidizing Agent | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
|---|---|---|
| Water | 100–250 | 0.05–0.18 |
| Ozone | 80–100 | 0.05–0.11 |
| 125–200 | ||
| Hydrogen Peroxide | Up to 150 | ~1.8 |
Impact of Oxidizing Agents (Ozone, Water, H₂O₂) on Film Properties
The choice of oxidizing agent in the ALD process significantly influences the properties of the resulting tin oxide films.
Water (H₂O): When water is used as the oxygen source, the deposited films are typically crystalline, exhibiting the tetragonal SnO phase. aip.orghelsinki.fimaterials-science.inforesearchgate.net Annealing these films in air can lead to the formation of the SnO₂ phase and an increase in conductivity. aip.orghelsinki.fimaterials-science.inforesearchgate.net
Ozone (O₃): In contrast, films grown using ozone as the oxidant are amorphous and non-conductive, both as-deposited and after annealing. aip.orghelsinki.fimaterials-science.inforesearchgate.net A significant drawback of using ozone is the incorporation of silicon impurities into the film. aip.orghelsinki.fimaterials-science.inforesearchgate.net The ozone likely oxidizes surface passivating groups, leading to the formation of tin-silicon-oxide, which incorporates silicon oxide into the film. aip.org
Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide as a co-reactant allows for the deposition of highly pure and conductive SnOₓ films at temperatures as low as 50 °C. acs.org This is attributed to the high chemical reactivity between the tin precursor and hydrogen peroxide. acs.org Films grown with H₂O₂ can achieve resistivities as low as 10⁻² ohm·cm and high mobility. acs.org It has been noted that H₂O₂ can reduce oxygen vacancies in the film, leading to improved performance in applications like perovskite solar cells. rsc.org
Challenges in Film Purity and Optimization Strategies (e.g., Silicon Impurities, Hydrophobicity)
A primary challenge in using Bis[bis(trimethylsilyl)amino]tin(II) for ALD is the potential for silicon contamination in the resulting films, particularly when ozone is the oxidizing agent. aip.orghelsinki.fimaterials-science.inforesearchgate.net The amount of silicon incorporated can be significant, reaching levels nearly equal to the amount of tin, which renders the films amorphous and non-conductive. aip.org The silicon content in the films tends to increase with higher deposition temperatures. aip.org
Another challenge is the hydrophobic nature of the substrate surface after the initial pulse of the tin precursor. researchgate.net This hydrophobicity can hinder subsequent film growth, regardless of the co-reactant used (H₂O, H₂O₂, or O₃). researchgate.net
Optimization strategies to overcome these challenges include the careful selection of the oxidizing agent. Using hydrogen peroxide has been shown to yield highly pure films. acs.org For applications requiring p-type SnO, multiple tin precursor pulses per cycle have been employed to improve film crystallinity. researchgate.net Additionally, post-deposition vacuum annealing and passivation with materials like alumina (B75360) can further enhance film performance. researchgate.net
Application of Tin Oxide Films in Electronics and Optoelectronics
Tin oxide films deposited via ALD using Bis[bis(trimethylsilyl)amino]tin(II) as a precursor have a wide range of potential applications in electronics and optoelectronics due to their transparency, conductivity, and semiconductor properties. aip.orgalmascience.pt These applications include:
Transparent electrodes: for use in displays, organic light-emitting diodes (OLEDs), and solar cells. acs.orgresearchgate.netnorthwestern.edupurdue.edu
Conductive and protective coatings: particularly on plastic substrates. acs.org
Semiconductor layers: in transparent transistors. acs.org
Gas sensors: leveraging the change in conductivity upon gas adsorption. almascience.ptipme.rursc.org
Catalysis: due to the ability of tin to cycle between oxidation states. almascience.ptipme.rursc.org
P-n junctions: created by depositing tin oxide within nanostructures like TiO₂ nanotubes. aip.orghelsinki.fimaterials-science.inforesearchgate.net
Anodes for Li-ion batteries. nih.gov
The low-temperature deposition capability makes this precursor particularly suitable for applications involving temperature-sensitive substrates like plastics. acs.org
Precursor for Semiconductor Nanocrystal Synthesis
Beyond thin film deposition, Bis[bis(trimethylsilyl)amino]tin(II) is also a valuable precursor for the colloidal synthesis of semiconductor nanocrystals.
Colloidal Synthesis of Tin Chalcogenide Nanocrystals (e.g., SnTe, SnSe, SnS)
Bis[bis(trimethylsilyl)amino]tin(II) has been utilized in the synthesis of various tin chalcogenide nanocrystals, which are of interest for applications in photovoltaics and thermoelectrics.
Tin Telluride (SnTe): SnTe nanocrystals have been synthesized by reacting Bis[bis(trimethylsilyl)amino]tin(II) with a tellurium precursor, such as trioctylphosphine (B1581425) telluride (TOP-Te), in a high-boiling point solvent like octadecene with oleylamine (B85491) as a ligand. amazonaws.comnih.gov The size of the resulting nanocrystals can be controlled by adjusting the reaction temperature. manchester.ac.uk It has been found that the oleylamine solvent reacts with the tin precursor to form a highly reactive heteroleptic Sn-oleylamine intermediate that initiates nanocrystal formation. nih.govacs.org
Tin Selenide (B1212193) (SnSe): The synthesis of SnSe nanocrystals has been achieved through the thermolysis of single-source precursors derived from diorganotin(IV) compounds, but also through colloidal methods using precursors like Bis[bis(trimethylsilyl)amino]tin(II). scispace.com The shape of the SnSe nanocrystals can be tuned by varying the reaction conditions, such as the ratio of oleic acid to oleylamine. scispace.com
Tin Sulfide (B99878) (SnS): Triangular and spherical SnS nanocrystals have been produced via the hot-injection of a thioacetamide (B46855) solution into a mixture containing Bis[bis(trimethylsilyl)amino]tin(II), oleic acid, trioctylphosphine (TOP), and octadecene. manchester.ac.uk The particle size of SnS nanocrystals can be controlled by varying the reaction temperature. scispace.com
Control over Nanocrystal Morphology and Electronic Properties
Bis[bis(trimethylsilyl)amino]tin(II) has emerged as a critical precursor in the colloidal synthesis of tin-based chalcogenide nanocrystals, including tin selenide (SnSe), tin sulfide (SnS), and tin telluride (SnTe). The choice of this precursor provides a significant degree of control over the morphology (size and shape) and, consequently, the electronic properties of the resulting nanocrystals, which is crucial for their application in optoelectronic devices. researchgate.net
Research has demonstrated that the colloidal synthesis of SnSe nanoparticles using Bis[bis(trimethylsilyl)amino]tin(II) allows for the reliable tuning of the average particle diameter from 4 to 10 nanometers simply by manipulating the reaction temperature. researchgate.netnih.gov This size control is a direct manifestation of quantum confinement effects, leading to a demonstrable relationship between the particle size and the material's band gap. researchgate.net As the size of the SnSe nanocrystals decreases, the band gap widens, illustrating a key mechanism for tailoring the electronic properties of the material. researchgate.net
In the synthesis of SnTe nanocrystals, the bis(trimethylsilyl)amino ligands of the precursor play a crucial role in the reaction mechanism. They function as Brønsted bases, deprotonating oleylamine in the reaction mixture to generate a highly reactive heteroleptic tin oleylamine intermediate. sigmaaldrich.com This in-situ-formed species then reacts with the tellurium source to initiate the nucleation and growth of the SnTe nanocrystals. sigmaaldrich.com This mechanistic understanding highlights how the specific reactivity of the Bis[bis(trimethylsilyl)amino]tin(II) precursor governs the formation of the final nanomaterial. The use of this precursor has enabled the synthesis of SnTe nanocrystals with diameters ranging from approximately 7.2 to 8.9 nm. sigmaaldrich.com
The following interactive table summarizes research findings on the control of nanocrystal properties using Bis[bis(trimethylsilyl)amino]tin(II) as a precursor.
| Nanocrystal | Synthesis Parameter | Resulting Morphology | Resulting Electronic Property |
| SnSe | Reaction Temperature | Average diameter tunable from 4-10 nm researchgate.netnih.gov | Size-dependent band gap due to quantum confinement researchgate.net |
| SnTe | Oleylamine Concentration | Mean diameters between 7.2 and 8.9 nm sigmaaldrich.com | Self-doped nature due to Sn vacancies sigmaaldrich.com |
| SnS | Ligand Variation (with other precursors) | Nanosheets and nanorods scispace.com | Direct forbidden band gap of 1.7 eV in zinc blende phase scispace.com |
Role in Other Materials Fabrication Methodologies
Beyond its application in the colloidal synthesis of nanocrystals, Bis[bis(trimethylsilyl)amino]tin(II) is a versatile precursor in various other materials fabrication methodologies, most notably in thin-film deposition techniques.
One of the most significant applications is in Atomic Layer Deposition (ALD) . This compound is utilized as a precursor for the deposition of tin oxide (SnO and SnO₂) thin films. These films are critical components in a range of electronic and optoelectronic devices, including transistors, sensors, and solar cells. The use of Bis[bis(trimethylsilyl)amino]tin(II) in ALD processes, often with ozone or water as the co-reactant, allows for the growth of uniform and conformal coatings with precisely controlled thicknesses. For instance, studies have shown that tin oxide films can be deposited with growth rates typically ranging from 0.05 to 0.18 Å per cycle. The resulting crystallinity of the films can also be influenced by the choice of co-reactant; films deposited with water tend to exhibit a crystalline tetragonal SnO phase, while those deposited with ozone are often amorphous.
Bis[bis(trimethylsilyl)amino]tin(II) has also been employed in solution-based synthesis approaches for creating alloyed nanocrystals. For example, it has been used in the colloidal synthesis of germanium tin (Ge₁₋ₓSnₓ) alloy nanocrystals. escholarship.org In these syntheses, it serves as the tin source, and its reactivity allows for the incorporation of tin into the germanium nanocrystal lattice. escholarship.org
Furthermore, this precursor is utilized in hot-injection synthesis methods for producing complex quantum dots. In the synthesis of lead tin telluride (PbSnTe) quantum dots, Bis[bis(trimethylsilyl)amino]tin(II) is injected into a reaction mixture containing the lead and tellurium precursors to form the ternary nanocrystals. doi.org This method takes advantage of the high reactivity of the tin precursor to facilitate the formation of the alloyed quantum dots. acs.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a central method for investigating the properties of main group organometallic compounds like Bis[bis(trimethylsilyl)amino]tin(II). It provides a framework for predicting various molecular characteristics with a favorable balance of computational cost and accuracy.
DFT calculations are instrumental in characterizing the electronic structure of Bis[bis(trimethylsilyl)amino]tin(II). A key aspect of this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net For Bis[bis(trimethylsilyl)amino]tin(II), DFT studies help to identify the location and nature of these orbitals. Analysis of the frontier molecular orbitals can identify the molecule's reactive sites. The HOMO is typically localized on the lone pair of the tin(II) center, reflecting its nucleophilic and reducing character, while the LUMO is associated with the tin atom, indicating its capacity to act as an electrophile or Lewis acid.
DFT is a powerful tool for predicting the reactivity of Bis[bis(trimethylsilyl)amino]tin(II) and mapping out potential reaction pathways. researchgate.net By modeling the energies of reactants, transition states, and products, computational chemists can predict the thermodynamics and kinetics of various chemical transformations. For instance, DFT can be used to study the compound's reactions with small molecules, such as the activation of aldehydes and ketones. These calculations can elucidate the mechanism, which often involves the coordination of the substrate to the Lewis-acidic tin center, followed by nucleophilic attack. The steric and electronic effects of the bulky bis(trimethylsilyl)amide ligands, which are crucial for the compound's stability and reactivity, can be quantified through these computational models.
The tin(II) center in Bis[bis(trimethylsilyl)amino]tin(II) can undergo oxidation to tin(IV), making its redox behavior a subject of significant interest. DFT calculations are employed to predict redox potentials and model the mechanisms of electron transfer. By computing the energies of the molecule in its different oxidation states (e.g., Sn(II) vs. Sn(IV)), it is possible to estimate the standard redox potential for the couple. These theoretical predictions can then be validated against experimental data obtained from techniques like cyclic voltammetry. rsc.org Furthermore, DFT can model the structural changes that accompany electron transfer and identify any intermediates involved in the redox process.
Accurate DFT calculations for compounds containing heavy elements like tin require special considerations. nih.gov The high nuclear charge of tin leads to significant relativistic effects that influence the behavior of its valence electrons. arxiv.org Therefore, it is crucial to incorporate relativistic corrections into the computational model. nih.gov The zeroth-order regular approximation (ZORA) is one such method used to account for these effects, particularly spin-orbit coupling, which can be significant for heavy atoms. nih.gov
The choice of the basis set and the exchange-correlation functional is also critical. Basis sets must be flexible enough to describe the electron distribution accurately, with options ranging from split-valence plus polarization (SVP) to quadruple-zeta valence plus polarization (QZVPP). nih.gov For heavy atoms, specially optimized basis sets that account for relativity are often used. stackexchange.com Hybrid functionals, such as B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for geometry and electronic properties. nih.gov
| Parameter | Method/Functional | Basis Set | Description | Reference |
|---|---|---|---|---|
| Relativistic Correction | Zeroth-Order Regular Approximation (ZORA) | N/A | Accounts for relativistic effects, including spin-orbit coupling, which is crucial for heavy atoms like tin. | nih.gov |
| Exchange-Correlation Functional | PBE0 | def2-TZVPP | A hybrid functional that often provides excellent results for geometry optimization and NMR shielding calculations in heavy metal complexes. | nih.gov |
| Exchange-Correlation Functional | B3LYP | 6-311++G(d,p) | A widely used hybrid functional for studying molecular conformations, energies, and electronic properties. | researchgate.net |
| Dispersion Correction | DFT-D3 | N/A | An empirical correction added to standard functionals to better account for van der Waals (dispersion) forces, important for sterically bulky ligands. | nih.gov |
Many reactions involving Bis[bis(trimethylsilyl)amino]tin(II) are performed in solution. The solvent can significantly influence the compound's stability, structure, and reactivity. researchgate.net Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvation models. youtube.com
Implicit models, also known as continuum solvation models, treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netyoutube.com The Polarizable Continuum Model (PCM) and the related Conductor-like Screening Model (COSMO) are popular examples. nih.gov These methods are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. researchgate.net
Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach can capture specific short-range interactions like hydrogen bonding but is significantly more computationally demanding. A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a good compromise between accuracy and computational cost. rsc.org The choice of model depends on the specific properties and interactions being investigated. rsc.org
| Solvation Model | Type | Description | Common Use Case | Reference |
|---|---|---|---|---|
| Polarizable Continuum Model (PCM) | Implicit | Approximates the solvent as a continuous dielectric medium, capturing bulk electrostatic effects. | Calculating properties in solution where specific solute-solvent interactions are not dominant. | researchgate.net |
| Conductor-like Screening Model (COSMO) | Implicit | A variant of PCM that is particularly well-suited for molecules in polar solvents. | Modeling reactions and properties in solvents like acetonitrile (B52724) or water. | nih.gov |
| Explicit Solvent Model | Explicit | Includes individual solvent molecules in the quantum mechanical calculation. | Investigating systems where specific interactions (e.g., hydrogen bonds) with the solvent are critical. | youtube.comrsc.org |
| Hybrid Model (Explicit + Implicit) | Hybrid | Combines a few explicit solvent molecules for the first solvation shell with a continuum model for the bulk. | Balancing accuracy for specific interactions with computational efficiency. | rsc.org |
Ligand Field Theory Applications
Ligand Field Theory (LFT), an application of molecular orbital theory to coordination complexes, provides a qualitative framework for understanding the electronic structure and properties of Bis[bis(trimethylsilyl)amino]tin(II). wikipedia.orglibretexts.org Although more commonly applied to transition metal complexes, its principles can be adapted to main group elements. wikipedia.org
In the context of this tin(II) compound, LFT helps to explain the influence of the two bulky bis(trimethylsilyl)amide ligands on the tin center's orbitals. The theory describes how the interaction between the ligand's lone pair orbitals and the valence orbitals of the tin atom (5s and 5p) leads to the formation of bonding and antibonding molecular orbitals. The steric bulk of the trimethylsilyl (B98337) groups plays a significant role in dictating the geometry of the complex and preventing dimerization, a factor that LFT can help rationalize in terms of orbital interactions and repulsions. It provides a conceptual basis for the observed electronic properties and reactivity, complementing the quantitative results from more rigorous DFT calculations.
Bond Dissociation Energy (BDE) Analysis
The Sn-N bond is generally considered to be relatively weak and labile, which is a cornerstone of the compound's utility in synthesis. For example, it readily undergoes reactions with protic reagents, such as the reaction with 2-hydroxypyridine (B17775) to form bis-substituted complexes, which involves the cleavage of the Sn-N bonds and elimination of bis(trimethylsilyl)amine. mdpi.com Similarly, its reactions with aldehydes and ketones to form N,N-dialkyleneamines proceed via mechanisms that rely on the reactivity of the Sn-N linkage.
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for estimating BDEs. Such calculations can model the homolytic cleavage of the Sn-N bond to give the corresponding radicals:
[[(CH₃)₃Si]₂N]₂Sn → [(CH₃)₃Si]₂N• + •Sn-N[Si(CH₃)₃]₂
The calculated energy difference between the products and the reactant provides the BDE. These theoretical values depend heavily on the computational method and basis set employed. For related heavy element systems, theoretical calculations have been used to probe bond strengths. For example, the enthalpy of dissociation for a weak Sn-Sn bond in a sterically crowded distannane was determined to be approximately 17.2 kcal mol⁻¹ through a combination of experimental and computational methods. escholarship.org This value highlights the potential weakness of bonds involving tin, particularly when bulky ligands are present. The reactivity of stannaimines, which feature Sn=N double bonds, also points to the complex interplay of electronic and steric factors that govern the stability of tin-nitrogen linkages. nih.gov
Comparative Research and Structure Reactivity Relationships
Comparison with Analogous Tin(II) Amides (e.g., Sn[N(tBu)₂)₂, Sn[NMe₂]₄)
The nature of the amido ligand attached to the tin(II) center dramatically influences the compound's properties. Comparing Sn[N(SiMe₃)₂]₂ with analogs bearing different alkyl groups on the nitrogen atom, such as the tert-butyl group in Sn[N(tBu)₂]₂ or the methyl group in Sn[NMe₂]₂, highlights the critical interplay of sterics and electronics.
The steric bulk of the amido ligand is a primary determinant of the final compound's structure and stability. The bis(trimethylsilyl)amido ligand, [N(SiMe₃)₂]⁻, is exceptionally bulky. This steric hindrance prevents oligomerization, resulting in Sn[N(SiMe₃)₂]₂ being monomeric in the solid state. escholarship.org In contrast, less sterically demanding ligands, like the dimethylamido group [NMe₂]⁻, allow for higher coordination numbers, leading to dimeric or polymeric structures such as [Sn(NMe₂)₂]₂ in the solid state.
The electronic properties of the ligand also play a crucial role. The [N(SiMe₃)₂]⁻ ligand is considered a "soft" donor, partly due to negative hyperconjugation involving the silicon atoms. researchgate.net This electronic character, combined with its size, influences the geometry and reactivity at the tin center. In Sn[N(SiMe₃)₂]₂, the tin atom exhibits a trigonal-pyramidal geometry, with the non-bonding electron pair occupying a stereoactive apical position. researchgate.net The steric and electronic influence of different ligands on tin(II) amides can lead to different coordination modes; for instance, in tin(II) ureide complexes, bulkier substituents favor κ²-N,N' coordination, while less bulky ones result in κ²-O,N coordination. bath.ac.uk
| Compound | Common Name | Steric Bulk of Ligand | Solid-State Structure | Coordination Geometry at Sn |
|---|---|---|---|---|
| Sn[N(SiMe₃)₂]₂ | Tin(II) bis(hexamethyldisilazide) | Very High | Monomeric escholarship.org | Trigonal Pyramidal researchgate.net |
| Sn[N(tBu)₂]₂ | Bis(di-tert-butylamido)tin(II) | High | Monomeric | Distorted Trigonal |
| [Sn(NMe₂)₂]₂ | Bis(dimethylamido)tin(II) | Low | Dimeric bath.ac.uk | Bridged Dimer |
The differences in ligand properties directly translate to distinct reactivity patterns. The bulky nature of the [N(SiMe₃)₂]⁻ ligand makes the tin center in Sn[N(SiMe₃)₂]₂ highly accessible for small molecules, yet sterically shielded from forming stable high-coordinate adducts. escholarship.orgwikipedia.org This compound exhibits a versatile chemistry, capable of acting as a Lewis base, a Lewis acid, or undergoing oxidative addition reactions. rsc.org For example, it can coordinate to transition metals like chromium and molybdenum, demonstrating its Lewis basicity. rsc.org
In contrast, less hindered tin amides may show different reactivity. For instance, [Sn(NMe₂)₂]₂ has been used in reactions with isocyanates, where the reactivity and the final product depend on the stoichiometry and the nature of the isocyanate substituent. bath.ac.uk The catalytic efficiency of metal amides is also tied to these properties. While specific catalytic comparisons are sparse in the provided data, the general principle holds that ligand sterics and electronics are adjusted to optimize catalytic processes, such as in atomic layer deposition (ALD) where precursor reactivity is key. tue.nl The choice of ligand can render the metal center more or less labile, directly impacting its performance in catalytic cycles. tue.nl
Comparison with Other Group 14 Bis(trimethylsilyl)amido Compounds (e.g., Germanium, Lead Analogs)
Extending the comparison to other Group 14 elements—germanium and lead—reveals systematic trends in structure and reactivity down the group. The compounds Ge[N(SiMe₃)₂]₂ and Pb[N(SiMe₃)₂]₂ are the direct heavier analogs of Sn[N(SiMe₃)₂]₂.
The synthesis of these Group 14 tetrylenes often follows similar routes, such as salt metathesis from the corresponding dihalide. tum.de Structurally, all three compounds are monomeric in the gas phase and feature a bent two-coordinate geometry. However, descending the group from germanium to lead, the N-M-N bond angle tends to decrease, consistent with the increasing influence of the inert pair effect and the larger size of the central atom.
A significant trend observed in heavier Group 14 analogues is the change in reactivity. Computational and experimental data indicate that silicon and germanium derivatives are considerably more reactive than their tin or lead counterparts. acs.org This difference is attributed to the nature of the frontier orbitals, which vary significantly upon descending the group. acs.org The reactivity of Sn[N(SiMe₃)₂]₂ and its germanium analog, Ge[N(SiMe₃)₂]₂, is often harnessed in the synthesis of low-valent compounds and species with multiple bonds. tum.deresearchgate.net
| Compound | Central Element (M) | M-N Bond Length (Å) | N-M-N Angle (°) | General Reactivity Trend |
|---|---|---|---|---|
| Ge[N(SiMe₃)₂]₂ | Germanium | ~1.88 | ~109 | More reactive than Sn/Pb analogs acs.org |
| Sn[N(SiMe₃)₂]₂ | Tin | ~2.09 | ~105 | Versatile (Lewis acid/base, oxidative addition) rsc.org |
| Pb[N(SiMe₃)₂]₂ | Lead | ~2.24 | ~101 | Less reactive than Si/Ge analogs acs.org |
Role of the Bis(trimethylsilyl)amido Ligand in Stabilizing Low Oxidation States Across the Periodic Table
The bis(trimethylsilyl)amido ligand, [N(SiMe₃)₂]⁻, is renowned for its exceptional ability to stabilize metals in low oxidation states and with low coordination numbers across the entire periodic table. researchgate.netwikipedia.org This stabilizing effect stems primarily from the ligand's immense steric bulk, which kinetically protects the reactive metal center from decomposition pathways, such as aggregation or reaction with solvents or other reagents. wikipedia.orgwikipedia.org
This ligand has been instrumental in the synthesis and isolation of landmark low-coordinate complexes of s-block, p-block, d-block, and f-block elements. researchgate.net
s-Block: Alkali and alkaline earth metal amides, such as LiN(SiMe₃)₂ and KN(SiMe₃)₂, are widely used as strong, non-nucleophilic bases and as ligand transfer reagents. wikipedia.orgacs.org The ligand's bulk allows for the isolation of unusual species, such as a stable magnesium(I) radical. wikipedia.org
d-Block: Numerous transition metal complexes with low coordination numbers have been prepared, including two-coordinate Mn(II), Fe(II), and Co(II) complexes. wikipedia.org The steric crowding imposed by the ligand is often cited for the low reactivity of some trivalent complexes, although this has been re-examined to reveal a rich chemistry. escholarship.orgescholarship.org The ligand also facilitates the stabilization of unusual oxidation states, such as Ni(I). nih.gov
f-Block: The synthesis of low-valent uranium complexes and various rare-earth silylamides highlights the utility of the [N(SiMe₃)₂]⁻ ligand in lanthanide and actinide chemistry. researchgate.netpsu.edu
The ligand's ability to form soluble, molecular complexes in non-polar organic solvents is another key advantage, contrasting sharply with the insolubility of many simple metal halides. wikipedia.org
Structure-Reactivity Correlations in Diverse Chemical Environments
The reactivity of Bis[bis(trimethylsilyl)amino]tin(II) is a direct consequence of its structure. The monomeric nature and the V-shaped N-Sn-N core, with a stereoactive lone pair on the tin atom, dictate its chemical behavior. escholarship.orgresearchgate.net This structure allows the compound to exhibit ambiphilic properties.
As a Lewis Base: The lone pair of electrons on the tin(II) center can donate to Lewis acids. This is exemplified by its ability to form coordination complexes with transition metal carbonyls, such as [M(CO)₅(Sn[N(SiMe₃)₂]₂)] where M is Cr or Mo. rsc.org
As a Lewis Acid: The tin center can also accept electron density from strong Lewis bases, forming adducts. However, due to the steric bulk of the ligands, these adducts are typically formed only with small, sterically unencumbered bases and are often readily dissociable. rsc.org
In Oxidative Addition/Insertion Reactions: The tin(II) center can be readily oxidized to tin(IV). Sn[N(SiMe₃)₂]₂ undergoes a wide range of oxidative addition reactions with various substrates, including alkyl halides (e.g., MeI) and halogens, to yield tin(IV) products. rsc.org It is also a key precursor in transamination reactions for the synthesis of other tin(II) compounds, such as cyclic stannylenes. researchgate.net
These varied reactivity pathways underscore a clear structure-reactivity correlation: the low-coordinate, electron-rich yet sterically protected tin(II) center is primed for a diverse range of chemical transformations, making it a valuable and versatile synthon in inorganic and organometallic chemistry. rsc.orgtum.de
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes
The conventional synthesis of bis[bis(trimethylsilyl)amino]tin(II) involves the reaction of anhydrous tin(II) chloride with lithium bis(trimethylsilyl)amide (LiHMDS). While effective, yielding the product in over 90% yield after 2-3 hours, this route presents challenges related to the removal of lithium chloride (LiCl) byproducts and the use of potentially hazardous reagents. Future research is increasingly directed toward developing more efficient, safer, and scalable synthetic methodologies.
One area of exploration is the development of halogen-free synthetic pathways. Researchers have investigated alternative tin precursors, such as tin(II) acetate (B1210297), to avoid the formation of halide impurities. rsc.org These alternative routes are particularly relevant as the standard bis[bis(trimethylsilyl)amino]tin(II) precursor is known to be flammable, with low stability and high reactivity, which can limit its large-scale production and application. rsc.org The development of syntheses that avoid flammable precursors and harmful byproducts is a key goal. rsc.org
Strategies to improve scalability and reduce purification complexity are also paramount. Comparing the standard pre-formed amide method with in-situ techniques reveals trade-offs in reaction time, yield, and purification difficulty, highlighting the need for optimized processes.
| Parameter | In Situ Method | Pre-Formed Amide Method |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 75–85% | >90% |
| Purification Complexity | High (LiCl removal) | Low |
| Scalability | Moderate | High |
| Data derived from Benchchem. |
Development of New Catalytic Applications
The catalytic potential of bis[bis(trimethylsilyl)amino]tin(II) is an area of growing interest. Its ability to act as a potent nucleophile and a Lewis acid facilitates various chemical transformations. It is notably effective in the conversion of aldehydes and ketones into N,N-dialkyleneamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Future research aims to expand its catalytic portfolio. The sterically demanding ligands stabilize low-coordinate tin complexes, which are promising for various catalytic applications. One example of its utility is in stabilizing copper(I) complexes within catalytic cycles. The development of new catalytic systems leveraging the unique electronic and steric properties of this compound is a key research direction. Investigations into its efficiency compared to other tin amide catalysts, such as those with less bulky ligands, are ongoing to understand structure-activity relationships.
| Catalyst | Yield (Carbonyl Amination) | Reaction Time |
| Sn[N(SiMe₃)₂]₂ | 92% | 48 hours |
| Sn[N(tBu)₂]₂ | 88% | 72 hours |
| Data derived from Benchchem. |
Expansion into Advanced Functional Materials
A significant area of current and future research involves the use of bis[bis(trimethylsilyl)amino]tin(II) as a precursor for advanced functional materials. ereztech.com Its volatility and reactivity make it an ideal candidate for vapor deposition techniques. researchgate.net
Thin Film Deposition: The compound is extensively used as a precursor in atomic layer deposition (ALD) for creating tin oxide (SnO and SnO₂) thin films. aip.org These films are crucial components in electronics, gas sensors, and photovoltaics. Research has demonstrated that using this precursor with water or ozone as the oxygen source allows for the deposition of uniform coatings with controlled thicknesses. aip.org For instance, ALD processes using water have yielded growth rates of 0.05–0.18 Å/cycle, while ozone-based processes show rates of 0.05–0.11 Å/cycle. researchgate.netaip.org The choice of co-reactant is critical; water tends to produce crystalline tetragonal SnO, whereas ozone can lead to amorphous films that may contain silicon impurities. researchgate.netaip.org Future work is focused on optimizing these ALD processes for specific applications, such as p-type SnO for thin-film transistors (TFTs) and creating p-n heterojunctions by depositing tin oxide within nanostructures like TiO₂ nanotubes. aip.orgnih.govresearchgate.net
Semiconductor Nanocrystals: Bis[bis(trimethylsilyl)amino]tin(II) is a key precursor in the colloidal synthesis of various semiconductor nanocrystals. acs.orgresearchgate.net By reacting it with appropriate chalcogen sources, researchers can produce nanoparticles of tin selenide (B1212193) (SnSe), tin sulfide (B99878) (SnS), and tin telluride (SnTe). acs.orgacs.org These materials are of great interest for optoelectronic applications due to their unique electronic properties. For example, SnSe nanoparticles synthesized using this precursor can be size-tuned between 4 and 10 nm, exhibiting quantum confinement effects. acs.orgresearchgate.net Further research is exploring ligand exchange processes and routes to anisotropic particle growth to tailor the material properties for specific devices like photodetectors and solar cells. acs.org
Integration with Green Chemistry Principles
Aligning the use of bis[bis(trimethylsilyl)amino]tin(II) with the principles of green chemistry is a critical future direction. acs.org This involves addressing the environmental and safety concerns associated with its synthesis and application. The high flammability and reactivity of the precursor necessitate careful handling and motivate the search for safer alternatives. rsc.org
A key focus is the development of more environmentally benign synthetic routes that avoid hazardous reagents and minimize waste. rsc.org For instance, research into halogen-free syntheses of tin chalcogenide nanosheets using precursors like tin(II) acetate instead of bis[bis(trimethylsilyl)amino]tin(II) represents a step towards greener manufacturing. rsc.org Furthermore, the development of water-based ALD processes for tin oxide films is an important advancement, as water is a mild and environmentally friendly co-reactant compared to more aggressive oxidizers. rsc.orgaalto.firsc.org These efforts aim to make the production and application of tin-based materials more sustainable. acs.org
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and material properties involving bis[bis(trimethylsilyl)amino]tin(II) relies on sophisticated characterization techniques. Future research will increasingly employ advanced spectroscopic methods to probe reactions in real-time.
For instance, in situ UV-vis-NIR spectroscopy has proven valuable for illuminating the growth dynamics of SnSe nanocrystals synthesized from this precursor. acs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹⁹Sn NMR, is essential for characterizing the molecular species formed during reactions. nih.govacs.orgacs.org Job plots constructed from NMR data have been used to identify reactive intermediates, such as the heteroleptic tin oleylamine (B85491) formed from the reaction of the precursor with oleylamine during SnTe nanocrystal synthesis. acs.org
For thin films, techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial for determining chemical composition and oxidation states, confirming, for example, the formation of pure SnO₂ or identifying impurities in ALD-grown films. aip.orgresearchgate.net Future work will likely involve the broader application of these and other advanced techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), to gain unprecedented insight into local coordination geometries and reaction pathways.
Synergistic Experimental and Computational Approaches
Combining experimental research with computational modeling offers a powerful strategy for accelerating the discovery and optimization of processes involving bis[bis(trimethylsilyl)amino]tin(II). Density Functional Theory (DFT) calculations have been used to explore the suitability of various organometallic tin complexes, including this one, as precursors for ALD. researchgate.netresearchgate.net Such theoretical calculations can predict reaction energetics, such as the Sn-N dissociation energy, and help rationalize experimental observations like film growth rates. researchgate.net
A key challenge and area for future research is bridging the gap between computational predictions and experimental outcomes. Strategies to improve the accuracy of models for Sn(II) coordination chemistry include using hybrid functionals (e.g., B3LYP) with relativistic corrections for the heavy tin atom and incorporating implicit solvent models to better simulate reaction conditions. Cross-validation of computational results with experimental data from techniques like EXAFS is essential for refining theoretical models. This synergistic approach will be instrumental in designing novel precursors with tailored properties and optimizing reaction conditions for the synthesis of advanced materials.
Q & A
Q. What protocols mitigate risks associated with handling Bis[bis(trimethylsilyl)amino]tin(II)?
- Methodological Answer :
- Storage : Under argon at –20°C to prevent ligand decomposition.
- PPE : Use nitrile gloves and face shields; avoid skin contact due to potential tin toxicity.
- Waste disposal : Quench with ethanol to passivate reactive intermediates before aqueous treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
